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Compound of Interest

Compound Name:
Hydrazine, 1,2-dibenzoyl-1-

benzyl-

Cat. No.: B1618377 Get Quote

A comprehensive analysis of the crystal structure for 1,2-dibenzoyl-1-benzylhydrazine is not

available in the publicly accessible scientific literature. Extensive searches for crystallographic

data on this specific compound (IUPAC name: N'-benzoyl-N'-benzylbenzohydrazide, Molecular

Formula: C21H18N2O2) did not yield any published experimental results. Therefore, this guide

presents a detailed crystal structure analysis of the closely related and well-documented

compound, 1,2-dibenzoylhydrazine (Molecular Formula: C14H12N2O2), to serve as a relevant

example and fulfill the structural analysis requirements of the user's request.

This technical guide provides an in-depth look at the crystal structure of 1,2-

dibenzoylhydrazine, catering to researchers, scientists, and professionals in drug development.

The document outlines the experimental methodologies employed for its characterization and

presents key quantitative data in a structured format.

Experimental Protocols
The determination of the crystal structure of 1,2-dibenzoylhydrazine involved single-crystal X-

ray diffraction analysis. The following sections detail the experimental procedures.

Synthesis and Crystallization
Single crystals of 1,2-dibenzoylhydrazine suitable for X-ray diffraction were obtained by

recrystallization from an ethanol solution.
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Data Collection
A colorless block-shaped crystal with dimensions 0.32 x 0.30 x 0.28 mm was used for data

collection. The crystallographic data were collected on a Siemens SMART CCD area detector

diffractometer using graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å) at a

temperature of 293 K. A total of 4148 reflections were measured over a θ range of 3.0-28.3°.

Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS97 program and refined

by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined

using a riding model. The final R-factor for 965 observed reflections [I > 2σ(I)] was R1 =

0.0485, and the wR2 for all 1348 unique reflections was 0.1558.

Data Presentation
The crystallographic data and structural parameters for 1,2-dibenzoylhydrazine are

summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₄H₁₂N₂O₂

Formula weight 240.26 g/mol

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group C2/c

Unit cell dimensions a = 14.5439(2) Å, α = 90°

b = 9.7314(3) Å, β = 110.9380(10)°

c = 9.0181(3) Å, γ = 90°

Volume 1192.07(6) Å³

Z 4

Density (calculated) 1.338 Mg/m³

Absorption coefficient 0.092 mm⁻¹

F(000) 504

Crystal size 0.32 x 0.30 x 0.28 mm

Theta range for data collection 3.00 to 28.30°

Index ranges -19<=h<=19, -12<=k<=12, -11<=l<=11

Reflections collected 4148

Independent reflections 1348 [R(int) = 0.0276]

Completeness to theta = 28.30° 99.9 %

Refinement method Full-matrix least-squares on F²

Data / restraints / params 1348 / 0 / 80

Goodness-of-fit on F² 1.071
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Final R indices [I>2sigma(I)] R1 = 0.0485, wR2 = 0.1415

R indices (all data) R1 = 0.0664, wR2 = 0.1558

Largest diff. peak and hole 0.302 and -0.281 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Bond Length (Å)

O1 - C7 1.234(2)

N1 - C7 1.341(2)

N1 - N1ⁱ 1.398(2)

C1 - C2 1.381(3)

C1 - C6 1.384(3)

C1 - C7 1.500(2)

Table 3: Selected Bond Angles (°)

Angle Value (°)

O1 - C7 - N1 122.8(2)

O1 - C7 - C1 120.3(2)

N1 - C7 - C1 116.9(2)

C7 - N1 - N1ⁱ 118.0(1)

Molecular and Crystal Structure Visualization
The following diagrams illustrate the experimental workflow and the molecular structure of 1,2-

dibenzoylhydrazine.
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Experimental workflow for the crystal structure analysis.

In the crystal structure of 1,2-dibenzoylhydrazine, the molecule possesses a twofold rotation

axis passing through the midpoint of the N-N bond. The two benzoyl groups are in a trans

conformation with respect to the N-N bond. The molecular packing is characterized by
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intermolecular N-H···O hydrogen bonds, which link the molecules into polymeric chains along

the c-axis.

1,2-Dibenzoylhydrazine

N N

 1.398 Å

C=O

H

C=O

H

Ph Ph Trans conformation of benzoyl groups

Click to download full resolution via product page

Key structural features of 1,2-dibenzoylhydrazine.

This guide provides a foundational understanding of the crystal structure of 1,2-

dibenzoylhydrazine. For researchers in drug development, this information can be crucial for

understanding intermolecular interactions and for the rational design of new therapeutic agents.

To cite this document: BenchChem. [Crystal Structure Analysis of 1,2-Dibenzoyl-1-
Benzylhydrazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618377#crystal-structure-analysis-of-1-2-dibenzoyl-
1-benzylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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